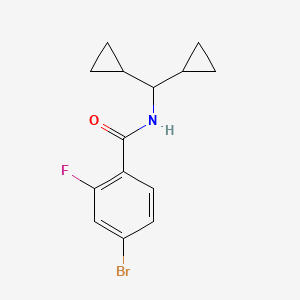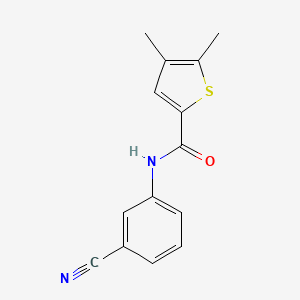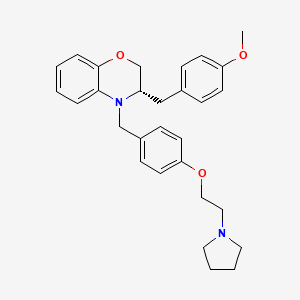
Anticancer agent 14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 14 is a compound that has shown significant promise in the treatment of various cancers. It is part of a broader class of compounds known for their ability to inhibit cancer cell growth and induce apoptosis. This compound has been the subject of extensive research due to its potential to provide a more effective and less toxic alternative to traditional chemotherapy agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 14 typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes include:
Condensation Reactions: These are used to form the core structure of the compound.
Oxidation and Reduction Reactions: These steps are crucial for introducing functional groups that enhance the compound’s anticancer activity.
Substitution Reactions: These are employed to modify the compound’s structure to improve its efficacy and reduce toxicity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often used to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Anticancer agent 14 undergoes several types of chemical reactions, including:
Oxidation: This reaction is used to introduce oxygen-containing functional groups.
Reduction: This reaction is used to convert ketones and aldehydes into alcohols.
Substitution: This reaction is used to replace hydrogen atoms with more reactive groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that have been modified to enhance their anticancer properties. These derivatives often exhibit improved solubility, bioavailability, and potency.
科学的研究の応用
Anticancer agent 14 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Undergoing clinical trials to evaluate its efficacy and safety in treating various types of cancer.
Industry: Used in the development of new anticancer drugs and formulations.
作用機序
The mechanism of action of Anticancer agent 14 involves several molecular targets and pathways:
Inhibition of DNA Synthesis: The compound interferes with the replication of DNA in cancer cells, preventing their proliferation.
Induction of Apoptosis: It activates apoptotic pathways, leading to programmed cell death in cancer cells.
Inhibition of Angiogenesis: The compound prevents the formation of new blood vessels that supply nutrients to tumors.
類似化合物との比較
Anticancer agent 14 is compared with other similar compounds to highlight its uniqueness:
Pyrimidine Derivatives: These compounds also inhibit DNA synthesis but may have different toxicity profiles.
Phthalazine Derivatives: Known for their VEGFR-2 inhibitory activity, these compounds have shown promise in targeting specific cancer pathways.
Hydroxycinnamic Acids: These compounds have antioxidant properties and can induce apoptosis through different mechanisms.
This compound stands out due to its unique combination of high efficacy, low toxicity, and broad-spectrum anticancer activity. This makes it a promising candidate for further development and clinical application.
特性
分子式 |
C29H34N2O3 |
|---|---|
分子量 |
458.6 g/mol |
IUPAC名 |
(3S)-3-[(4-methoxyphenyl)methyl]-4-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]-2,3-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C29H34N2O3/c1-32-26-12-8-23(9-13-26)20-25-22-34-29-7-3-2-6-28(29)31(25)21-24-10-14-27(15-11-24)33-19-18-30-16-4-5-17-30/h2-3,6-15,25H,4-5,16-22H2,1H3/t25-/m0/s1 |
InChIキー |
HKGSZICHKDTCJI-VWLOTQADSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C[C@H]2COC3=CC=CC=C3N2CC4=CC=C(C=C4)OCCN5CCCC5 |
正規SMILES |
COC1=CC=C(C=C1)CC2COC3=CC=CC=C3N2CC4=CC=C(C=C4)OCCN5CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)
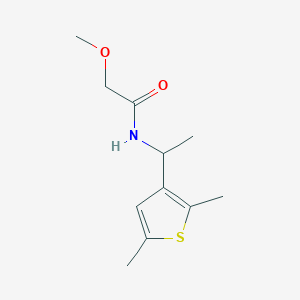
![8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B14908296.png)
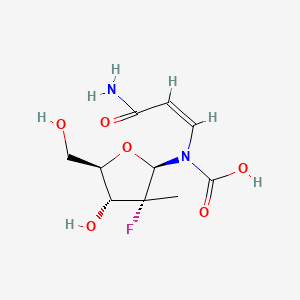

![3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14908307.png)
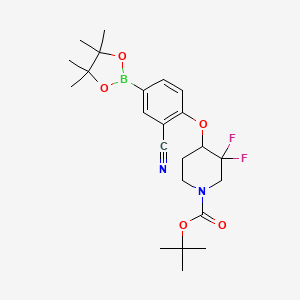
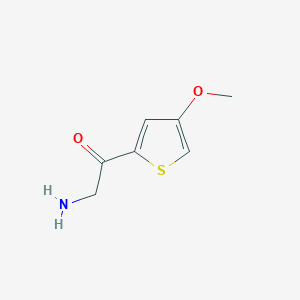

![5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14908337.png)
